molecular formula C13H10Cl3O3P B14401239 Methyl 2,3,6-trichlorophenyl phenylphosphonate CAS No. 87539-27-3

Methyl 2,3,6-trichlorophenyl phenylphosphonate

Cat. No.: B14401239
CAS No.: 87539-27-3
M. Wt: 351.5 g/mol
InChI Key: ARPALNSSUHLZOW-UHFFFAOYSA-N
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Description

Methyl 2,3,6-trichlorophenyl phenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl group and a phenyl ring substituted with three chlorine atoms at the 2, 3, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,6-trichlorophenyl phenylphosphonate typically involves the reaction of 2,3,6-trichlorophenol with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-trichlorophenyl phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phenyl phosphonates.

Scientific Research Applications

Methyl 2,3,6-trichlorophenyl phenylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.

Mechanism of Action

The mechanism of action of methyl 2,3,6-trichlorophenyl phenylphosphonate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition is often due to the formation of a stable complex between the phosphonate group and the enzyme’s active site, preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,4,6-trichlorophenyl)methyl phosphonate
  • Phenylphosphonic dichloride
  • 2,3,6-Trichlorophenol

Uniqueness

Methyl 2,3,6-trichlorophenyl phenylphosphonate is unique due to its specific substitution pattern on the phenyl ring and the presence of both methyl and phenyl groups attached to the phosphonate. This unique structure imparts distinct chemical properties, such as increased thermal stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

87539-27-3

Molecular Formula

C13H10Cl3O3P

Molecular Weight

351.5 g/mol

IUPAC Name

1,2,4-trichloro-3-[methoxy(phenyl)phosphoryl]oxybenzene

InChI

InChI=1S/C13H10Cl3O3P/c1-18-20(17,9-5-3-2-4-6-9)19-13-11(15)8-7-10(14)12(13)16/h2-8H,1H3

InChI Key

ARPALNSSUHLZOW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC=C1)OC2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

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